4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated is a complex polymeric compound It is synthesized from diphenyl isophthalate and 3,3’,4,4’-tetraminobiphenyl, and further modified by sulfation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated involves several steps:
Preparation of Diphenyl Isophthalate: Diphenyl isophthalate is synthesized by the esterification of isophthalic acid with phenol in the presence of a catalyst such as sulfuric acid.
Polymerization with 3,3’,4,4’-Tetraminobiphenyl: The polymerization process involves the reaction of diphenyl isophthalate with 3,3’,4,4’-tetraminobiphenyl under controlled conditions, typically in the presence of a solvent like dimethylformamide (DMF) and a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of isophthalic acid with phenol.
Continuous Polymerization: Continuous polymerization in industrial reactors.
Sulfation in Reactors: Sulfation using industrial-grade sulfur trioxide or chlorosulfonic acid in specialized reactors.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups if present in the polymer structure.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced aromatic compounds.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Polymer Science: Studied for its properties as a high-performance polymer.
Biology
Biocompatibility: Investigated for potential use in biomedical applications due to its biocompatibility.
Medicine
Drug Delivery: Explored as a potential material for drug delivery systems.
Industry
Coatings: Used in the production of high-performance coatings.
Membranes: Employed in the fabrication of membranes for filtration and separation processes.
Mechanism of Action
The mechanism by which diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated exerts its effects involves interactions with various molecular targets. The sulfated groups enhance its solubility and reactivity, allowing it to interact with biological molecules and catalyze reactions. The polymer’s structure enables it to form stable complexes with metal ions, which can be utilized in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Diphenyl Phthalate: Similar ester structure but lacks the amino and sulfated groups.
3,3’,4,4’-Tetraminobiphenyl: The monomeric form without esterification and sulfation.
Polybenzoxazole: Another high-performance polymer with different functional groups.
Uniqueness
Diphenyl isophthalate, 3,3’,4,4’-tetraminobiphenyl polymer, sulfated is unique due to its combination of ester, amino, and sulfated groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound.
Properties
CAS No. |
70955-78-1 |
---|---|
Molecular Formula |
C32H30N4O8S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid |
InChI |
InChI=1S/C20H14O4.C12H14N4.H2O4S/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;1-5(2,3)4/h1-14H;1-6H,13-16H2;(H2,1,2,3,4) |
InChI Key |
OPBZLOSAMXOCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.OS(=O)(=O)O |
Related CAS |
70955-78-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.